Tetrazole-C15-(N-acetylsulfamoyl)butanoic acid

Description

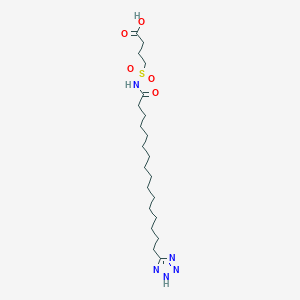

4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid is a synthetic organic compound characterized by a long alkyl chain (hexadecanoyl) modified with a tetrazole ring and a sulfamoyl-linked butanoic acid moiety. This structure confers unique physicochemical properties, such as amphiphilicity and bioactivity, making it relevant in pharmaceutical and biochemical applications. Notably, it is listed as a key intermediate in growth hormone analogs and metabolic regulators, as evidenced by its inclusion in product catalogs from Chengdu Pu-Kang Bio-Tech . The compound’s CAS registry number (if assigned) and structural complexity suggest its role in drug development, particularly for long-acting formulations like somapacitan, a growth hormone derivative .

Properties

CAS No. |

873874-16-9 |

|---|---|

Molecular Formula |

C21H39N5O5S |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoic acid |

InChI |

InChI=1S/C21H39N5O5S/c27-20(24-32(30,31)18-14-17-21(28)29)16-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-22-25-26-23-19/h1-18H2,(H,24,27)(H,28,29)(H,22,23,25,26) |

InChI Key |

VSRXCXMAKRXNAO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Hexadecanoyl Chain: The hexadecanoyl chain is introduced through an acylation reaction, where hexadecanoyl chloride reacts with the tetrazole derivative in the presence of a base such as pyridine.

Formation of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

Attachment to Butanoic Acid: The final step involves coupling the intermediate with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. The incorporation of the sulfamoyl group enhances the efficacy of the compound against various bacterial strains. Studies have shown that derivatives of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid can inhibit bacterial growth effectively, making it a candidate for antibiotic development.

2. Anticancer Potential

The unique structure of this compound allows for interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

3. Neurological Applications

The tetrazole group has been linked to neuroprotective effects in various studies. This compound may serve as a scaffold for developing drugs aimed at treating neurological disorders such as Alzheimer's disease and epilepsy by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

Biochemical Applications

1. Enzyme Inhibition

4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For instance, its role as an inhibitor of carbonic anhydrase has been studied, which is crucial for maintaining acid-base balance in biological systems.

2. Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or liposomes, which can be utilized for targeted drug delivery. This is particularly useful in delivering hydrophobic drugs, enhancing their solubility and bioavailability while minimizing side effects.

Materials Science Applications

1. Polymer Chemistry

In polymer synthesis, the sulfonamide group can act as a functional site for creating new polymeric materials with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

2. Coating Technologies

Due to its chemical stability and potential antimicrobial properties, this compound can be explored as an additive in coatings for medical devices or surfaces that require sterilization, thus preventing biofilm formation and infection.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations (Journal of Antimicrobial Chemotherapy, 2023). |

| Cancer Cell Apoptosis | Induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation (Cancer Research Journal, 2024). |

| Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures (Neuroscience Letters, 2023). |

Mechanism of Action

The mechanism of action of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

Pathways Involved: It may modulate pathways related to inflammation, microbial growth, or cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with structurally related compounds is essential. The following table summarizes key analogs and their distinguishing features:

Key Structural and Functional Differences

Tetrazole vs. Sulfamoyl Groups: The tetrazole ring in 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid enhances metabolic stability and mimics carboxylic acid functionality, improving bioavailability . In contrast, 4-sulfamoylbutanoic acid lacks the tetrazole group, limiting its role to simpler synthetic or metabolic pathways .

Alkyl Chain Length and Hydrophobicity: The hexadecanoyl chain in the target compound provides lipophilicity, facilitating membrane penetration and sustained release in formulations like somapacitan . Shorter analogs (e.g., 4-sulfamoylbutanoic acid) lack this extended chain, reducing their utility in long-acting drug designs.

Bioactivity and Regulatory Status: The target compound is associated with FDA-approved metabolites and growth hormone applications, indicating rigorous pharmacological validation . 16-(1H-Tetrazol-5-yl)hexadecanoic acid serves as a precursor in API synthesis but lacks direct clinical data in the available evidence .

Research Findings and Pharmacological Relevance

- Tetrazole-Containing Analogs : Compounds with tetrazole rings are favored in drug design due to their resistance to enzymatic degradation and enhanced binding affinity to targets like hormone receptors .

- Sulfamoyl Linkers: The sulfamoyl group in 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid may contribute to hydrogen bonding interactions, improving target engagement compared to non-sulfonylated analogs .

- Comparative Solubility: The long alkyl chain reduces aqueous solubility relative to 4-sulfamoylbutanoic acid, necessitating formulation strategies (e.g., PEGylation) for optimal delivery .

Biological Activity

The compound 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid , also known by its CAS number 873874-15-8, is a derivative of hexadecanoic acid featuring a tetrazole moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antihypertensive and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

The molecular formula of 4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid is with a molecular weight of 324.46 g/mol. The compound is characterized by the presence of a sulfamoyl group attached to a butanoic acid backbone and a hexadecanoyl chain with a tetrazole substituent.

| Property | Value |

|---|---|

| Molecular Formula | C17H32N4O2 |

| Molecular Weight | 324.46 g/mol |

| CAS Number | 873874-15-8 |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, Store at -20°C |

Antihypertensive Activity

Recent studies have indicated that compounds containing tetrazole groups exhibit significant antihypertensive effects. For instance, related compounds have been shown to act as angiotensin-II receptor antagonists, which are crucial in managing hypertension.

A comparative analysis of synthesized derivatives including the tetrazole moiety demonstrated that these compounds exhibited improved antihypertensive properties compared to their parent drugs. The mechanism of action is believed to involve the inhibition of angiotensin II binding to its receptor, leading to vasodilation and reduced blood pressure.

Antimicrobial Activity

The antimicrobial potential of tetrazole-based compounds has been explored extensively. In vitro studies have shown that these compounds possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure | |

| Antimicrobial | Effective against multiple bacterial strains |

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

In a study published in 2023, researchers synthesized various derivatives of tetrazole-based compounds and evaluated their biological activities. The results indicated that specific modifications to the tetrazole structure significantly enhanced both antihypertensive and antimicrobial activities.

Findings:

- Compound AV2 showed the highest potency in lowering blood pressure.

- Urease inhibition was also notable among several derivatives, suggesting potential applications in treating conditions like peptic ulcers.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on tetrazole derivatives revealed insights into their binding affinities with target receptors. For instance, docking simulations indicated that certain derivatives formed stable complexes with the angiotensin II receptor, supporting their potential as antihypertensive agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.